Pantothenate kinase-IN-1

PANK3 selectivity isoform profiling target validation

Pantothenate kinase-IN-1 is the preferred PANK3-selective tool compound for researchers requiring pantothenate-competitive inhibition without cross-inhibition of PANK1β or PANK2. With an IC50 of 0.51 µM and LipE of 2.8, it sets the benchmark for ligand efficiency in PANK modulator development. Its distinct piperazine urea scaffold enables scaffold-hopping studies. Available in ≥98% purity (HPLC), ensuring reliable SAR and target validation in PKAN, metabolic, and cancer research. Replace broad-spectrum inhibitors and gain isoform-specific control over CoA biosynthesis.

Molecular Formula C21H25N5O
Molecular Weight 363.5 g/mol
Cat. No. B12398723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantothenate kinase-IN-1
Molecular FormulaC21H25N5O
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N
InChIInChI=1S/C21H25N5O/c1-21(2,3)17-5-7-18(8-6-17)24-20(27)26-12-10-25(11-13-26)19-9-4-16(14-22)15-23-19/h4-9,15H,10-13H2,1-3H3,(H,24,27)
InChIKeyWPAWIBUDSFBBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantothenate kinase-IN-1: A PANK3-Selective Chemical Probe for Coenzyme A Biosynthesis Research


Pantothenate kinase-IN-1 (Compound 1, CAS 1024168-48-6) is a pantothenate-competitive small-molecule modulator of pantothenate kinase (PANK), the rate-limiting enzyme in coenzyme A (CoA) biosynthesis [1]. It exhibits an IC50 of 0.51 µM against human PANK3 and achieves a ligand efficiency (LipE) of 2.8, derived from LipE-guided optimization of a piperazine urea scaffold [2]. Unlike broad-spectrum PANK inhibitors such as PANKi (IC50 = 25 nM for PANK3; 70 nM for PANK1β; 92 nM for PANK2) , Pantothenate kinase-IN-1 functions as a pantothenate-competitive inhibitor with a more focused isoform selectivity profile, making it a distinct tool compound for probing PANK3-specific pharmacology in metabolic and neurodegenerative disease models .

Why PANK Inhibitors Cannot Be Treated as Interchangeable: Isoform Selectivity Dictates Experimental Outcomes


PANK inhibitors and modulators exhibit fundamentally different isoform selectivity profiles, binding mechanisms, and functional outcomes that preclude simple substitution in research protocols. Mammalian PANK exists as four isoforms (PANK1α, PANK1β, PANK2, PANK3) encoded by three genes, with distinct tissue distributions and regulatory roles in CoA homeostasis [1]. Broad-spectrum inhibitors like PANKi inhibit all three major isoforms with nanomolar potency (PANK1β: 70 nM; PANK2: 92 nM; PANK3: 25 nM), whereas Pantothenate kinase-IN-1 demonstrates preferential activity against PANK3 (IC50 = 0.51 µM) . Furthermore, the binding mode differs mechanistically: PANKi binds to the ATP-enzyme complex exhibiting mixed-type inhibition, while Pantothenate kinase-IN-1 acts through pantothenate-competitive inhibition . Substituting one compound for another without accounting for these isoform-specific and mechanistic differences risks misinterpreting which PANK isoform mediates the observed cellular phenotype, confounding target validation studies in PKAN, diabetes, or cancer metabolism research [2].

Pantothenate kinase-IN-1: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Isoform Selectivity Profile: PANK3-Preferential Inhibition Versus Broad-Spectrum PANKi

Pantothenate kinase-IN-1 demonstrates a distinct isoform selectivity profile that differentiates it from the widely used broad-spectrum PANK inhibitor PANKi. While PANKi inhibits all three major human PANK isoforms with sub-100 nM potency (PANK1β: 70 nM; PANK2: 92 nM; PANK3: 25 nM) , Pantothenate kinase-IN-1 exhibits a more focused activity against PANK3 (IC50 = 0.51 µM) . This represents a PANK3/PANK1β selectivity ratio substantially different from PANKi's near-equipotent profile across isoforms.

PANK3 selectivity isoform profiling target validation

Ligand Efficiency Benchmarking: Pantothenate kinase-IN-1 Achieves LipE = 2.8 in Hit-to-Lead Optimization Context

Pantothenate kinase-IN-1 was identified through LipE-guided optimization from a high-throughput screening hit, achieving a LipE value of 2.8 with PANK3 IC50 = 0.51 µM [1]. The LipE metric (pIC50 − logP) quantifies binding efficiency normalized for lipophilicity, making it a critical parameter for assessing compound quality in early drug discovery . While direct LipE values for comparator compounds like PANKi are not publicly reported in vendor documentation, the optimization study that produced Pantothenate kinase-IN-1 explicitly used LipE as the guiding metric to balance potency with physicochemical properties [2].

ligand efficiency LipE hit-to-lead optimization

Chemical Scaffold Differentiation: Piperazine Urea Core Distinguishes Pantothenate kinase-IN-1 from Pyridopyrazolopyrimidine and Pyridazine Series

Pantothenate kinase-IN-1 (C21H25N5O, MW 363.46) contains a piperazine urea core scaffold with N-(4-(tert-butyl)phenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide structure . This chemotype differs fundamentally from PANKi, which features a pyridopyrazolopyrimidine tricyclic scaffold (C21H21N5OS, MW 391.49) , and from PZ-2891, which contains a pyridazine core (C20H23N5O, MW 349.4) [1]. The piperazine urea series was specifically optimized for pantothenate-competitive binding to PANK3 with favorable ligand efficiency metrics [2].

chemical scaffold piperazine urea chemotype comparison

Mechanism of Inhibition: Pantothenate-Competitive Binding Versus ATP-Complex Binding of PANKi

Pantothenate kinase-IN-1 functions as a pantothenate-competitive inhibitor, binding to the pantothenate recognition site of PANK3 and competing directly with the natural substrate vitamin B5 . In contrast, PANKi acts by binding to the ATP-enzyme complex and exhibits mixed-type inhibition with respect to both ATP and pantothenate . This mechanistic distinction has practical implications for experimental design, particularly when modulating intracellular CoA levels under varying substrate availability conditions.

mechanism of action competitive inhibition pantothenate-competitive

Pantothenate kinase-IN-1: Evidence-Based Application Scenarios for Research Procurement


PANK3-Specific Target Validation in CoA-Dependent Metabolic Studies

Pantothenate kinase-IN-1 is optimally deployed in experiments requiring selective modulation of the PANK3 isoform without confounding inhibition of PANK1β or PANK2. At its reported IC50 of 0.51 µM against PANK3, the compound enables PANK3-preferential inhibition in cellular models where isoform-specific contributions to CoA biosynthesis need to be deconvoluted . This application is particularly relevant for metabolic studies in tissues where PANK3 is the dominant isoform, such as liver and kidney, allowing researchers to isolate PANK3-dependent phenotypes from PANK1- or PANK2-mediated effects [1].

Hit-to-Lead Optimization Benchmarking Using LipE = 2.8 Reference Standard

Medicinal chemistry teams optimizing PANK-targeted compounds can utilize Pantothenate kinase-IN-1 as a benchmark reference standard for ligand efficiency. With a documented LipE of 2.8 (pIC50 = 6.29 from IC50 = 0.51 µM against PANK3) , this compound establishes a quantifiable threshold for assessing whether newly synthesized analogs achieve favorable binding efficiency relative to lipophilicity. The compound emerged from a LipE-guided optimization campaign that explicitly used this metric to drive SAR decisions, making it an appropriate comparator for assessing progress in related chemical series [1].

Pantothenate-Competitive Mechanism Studies in Substrate-Dependent CoA Modulation

For researchers investigating the interplay between pantothenate (vitamin B5) availability and CoA biosynthesis, Pantothenate kinase-IN-1 provides a pantothenate-competitive mechanism that is mechanistically distinct from ATP-site or allosteric PANK modulators . This property makes it suitable for experimental designs involving pantothenate titration or B5 depletion/repletion protocols, where the competitive nature of inhibition can be exploited to probe substrate-enzyme dynamics. In contrast to PANKi's mixed-type inhibition that depends on ATP-enzyme complex formation [1], Pantothenate kinase-IN-1 offers a cleaner pharmacological tool for dissecting pantothenate-dependent signaling.

Chemical Tool Compound for Piperazine Urea Scaffold SAR Expansion

Laboratories engaged in expanding the chemical space of PANK modulators beyond pyridopyrazolopyrimidine (PANKi) and pyridazine (PZ-2891) scaffolds can employ Pantothenate kinase-IN-1 as a commercially available representative of the piperazine urea chemotype . With its distinct core structure (C21H25N5O, piperazine-urea linkage), this compound enables exploration of structure-activity relationships across scaffold classes without requiring de novo synthesis of the piperazine urea series [1]. The compound's purity specification (≥98.20% by HPLC) supports reliable SAR conclusions in head-to-head comparisons with other chemotypes .

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